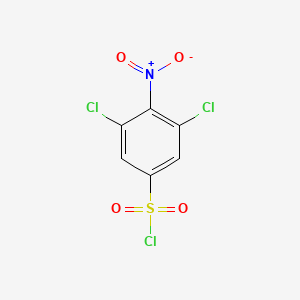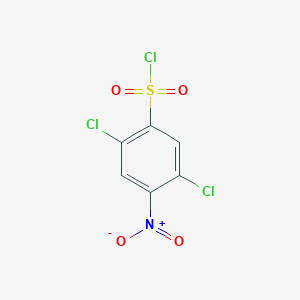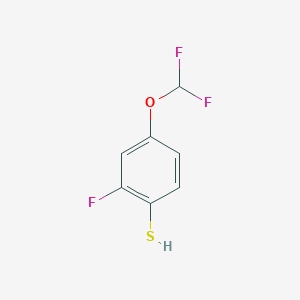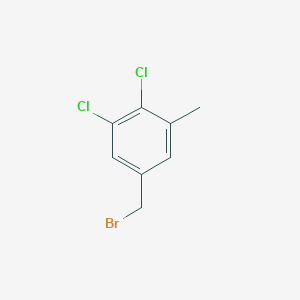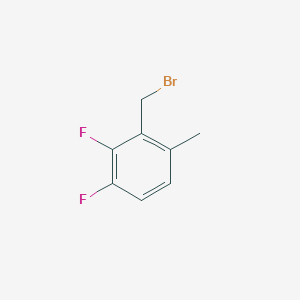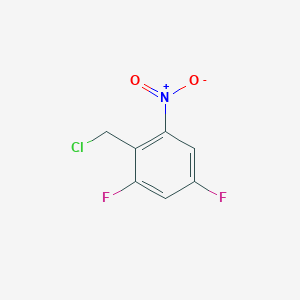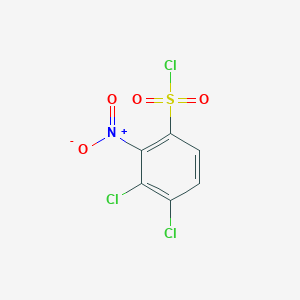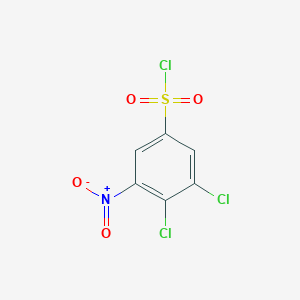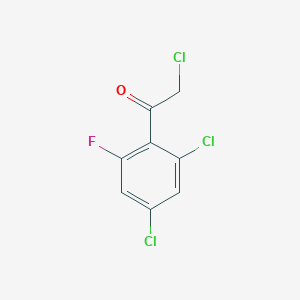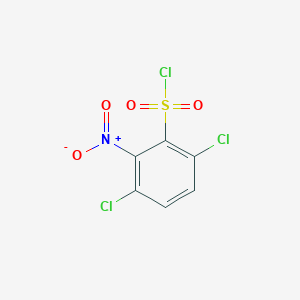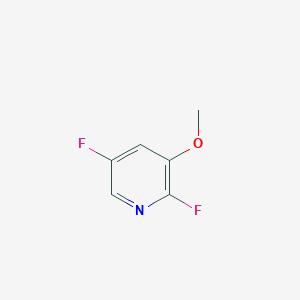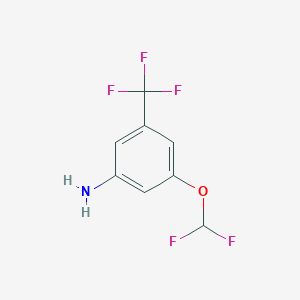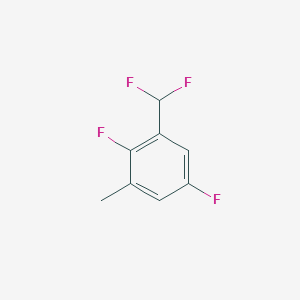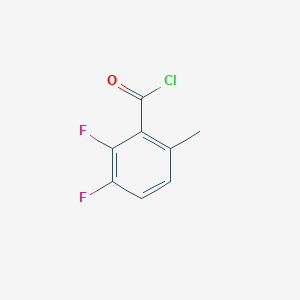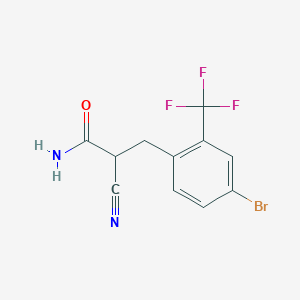
3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of compounds similar to “3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide” can be determined through crystallography and computational methods. For example, the crystal and molecular structure of certain adducts have been elucidated, showing specific geometrical features.
Chemical Reactions Analysis
The chemical properties, including reactivity and stability, of similar compounds are largely determined by the functional groups present in the molecule. The isocyanate group, in particular, is highly reactive towards nucleophiles, enabling a wide range of chemical transformations.
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Applications : A study by Knecht & Löffler (1998) discusses the inhibition of dihydroorotate dehydrogenase by various compounds, including those structurally related to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide". This enzyme inhibition has implications for immunosuppressive therapy, particularly in the context of disease-modifying antirheumatic drugs (Knecht & Löffler, 1998).
Molecular Structure and Crystallography : Ghosh et al. (2000) and Ghosh, Zheng, & Uckun (1999) have conducted studies on the molecular structure and crystallography of compounds analogous to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide". These studies focus on the potential of these compounds as inhibitors of enzymes like Bruton's tyrosine kinase (BTK), which has implications in pharmacology and medicinal chemistry (Ghosh et al., 2000); (Ghosh, Zheng, & Uckun, 1999).
Antimicrobial Activity : Doraswamy & Ramana (2013) explored the synthesis and characterization of compounds with a structure similar to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide", evaluating their potential as antimicrobial agents. Their findings suggest the usefulness of these compounds in developing new antimicrobial drugs (Doraswamy & Ramana, 2013).
Synthesis and Application in Drug Development : The synthesis of Nilotinib, a significant antitumor agent, involves a reaction with a compound structurally similar to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide". This highlights its role in the synthesis of important pharmacological agents (Wang Cong-zhan, 2009).
Insecticidal Applications : Li et al. (2012) researched the synthesis of certain pyrrole derivatives, which include structures analogous to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide", and evaluated their insecticidal activities. Such studies are crucial for developing new pesticides (Li et al., 2012).
Pharmacophore Mapping and Antimicrobial Agents : Bąk et al. (2020) conducted a consensus-based pharmacophore mapping for carboxamide derivatives, including those related to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide", as potential antimicrobial agents. This research is significant for understanding the structural requirements for antimicrobial efficacy (Bąk et al., 2020).
Synthesis and Biological Assessment : The synthesis and biological assessment of certain acetamide and propionamide derivatives related to "3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide" have been explored by Ghazzali et al. (2012). Their work contributes to the development of compounds with potential biological activities (Ghazzali et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[4-bromo-2-(trifluoromethyl)phenyl]-2-cyanopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O/c12-8-2-1-6(3-7(5-16)10(17)18)9(4-8)11(13,14)15/h1-2,4,7H,3H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUHMARTGGWPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CC(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



